N-(furan-2-ylmethyl)cyclooctanamine
CAS No.: 765924-13-8
Cat. No.: VC5185758
Molecular Formula: C13H21NO
Molecular Weight: 207.317
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 765924-13-8 |
|---|---|
| Molecular Formula | C13H21NO |
| Molecular Weight | 207.317 |
| IUPAC Name | N-(furan-2-ylmethyl)cyclooctanamine |
| Standard InChI | InChI=1S/C13H21NO/c1-2-4-7-12(8-5-3-1)14-11-13-9-6-10-15-13/h6,9-10,12,14H,1-5,7-8,11H2 |
| Standard InChI Key | LVIUTUZVSHHXQO-UHFFFAOYSA-N |
| SMILES | C1CCCC(CCC1)NCC2=CC=CO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(Furan-2-ylmethyl)cyclooctanamine comprises a cyclooctane ring (C₈H₁₅N) linked via an amine group to a furan-2-ylmethyl substituent. The furan ring, a five-membered heterocycle with one oxygen atom, contributes aromaticity and planar rigidity, contrasting with the conformational flexibility of the cyclooctane ring . Key structural features include:
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Cyclooctane Ring: Adopts a "boat-chair" conformation, enabling moderate steric flexibility.
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Furan Moiety: The 2-position substitution directs electronic effects toward the methylamine linker.
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Amine Linker: A secondary amine (-NH-) bridges the two cyclic systems, influencing solubility and reactivity.
Table 1: Comparative Structural Features of N-(Furan-2-ylmethyl)cycloalkylamines
| Compound | Cycloalkane Ring Size | Furan Position | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| N-(Furan-2-ylmethyl)cyclooctanamine | 8-membered | 2 | C₁₃H₂₁NO | 207.31 |
| N-(Furan-2-ylmethyl)cyclopentanamine | 5-membered | 2 | C₁₀H₁₅NO | 165.23 |
| N-(Furan-3-ylmethyl)cyclohexanamine | 6-membered | 3 | C₁₁H₁₇NO | 179.26 |
Physicochemical Characteristics
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Solubility: Predicted logP value of 2.87 suggests moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate.
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Spectral Data:
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-(furan-2-ylmethyl)cyclooctanamine typically involves reductive amination or nucleophilic substitution strategies:
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Reductive Amination:
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Nucleophilic Substitution:
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Step 1: Reaction of cyclooctanamine with 2-(chloromethyl)furan in anhydrous DMF.
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Step 2: Neutralization and extraction to isolate the product.
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Table 2: Optimization Parameters for Reductive Amination
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 60–70 °C | Maximizes reaction rate without decomposition |
| Solvent | Methanol | Enhances amine reactivity |
| Reducing Agent | NaBH₃CN (1.2 equiv) | Prevents over-reduction |
Industrial-Scale Production
MolCore BioPharmatech reports manufacturing this compound under ISO-certified conditions, achieving >98% purity via high-performance liquid chromatography (HPLC) . Critical challenges include:
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Byproduct Formation: Minimizing N,N-dialkylation through stoichiometric control.
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Storage: Stabilization under nitrogen atmosphere at −20 °C to prevent oxidative degradation.
Comparative Analysis with Structural Analogues
Impact of Cycloalkane Ring Size
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Cyclooctane vs. Cyclopentane:
Furan Substitution Patterns
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Position 2 vs. Position 3:
Current Research and Future Directions
Knowledge Gaps
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Pharmacokinetics: No in vivo ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data available.
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Target Identification: Putative interactions with G-protein-coupled receptors (GPCRs) remain unexplored.
Emerging Applications
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